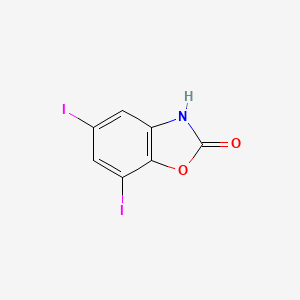

5,7-diiodo-3H-1,3-benzoxazol-2-one

Description

5,7-Diiodo-3H-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C7H3I2NO2 and a molecular weight of 386.91 g/mol . It is characterized by the presence of two iodine atoms at the 5 and 7 positions of the benzoxazole ring, which significantly influences its chemical properties and reactivity.

Properties

IUPAC Name |

5,7-diiodo-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPJIEOEEWJHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)O2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diiodo-3H-1,3-benzoxazol-2-one typically involves the iodination of 3H-1,3-benzoxazol-2-one. This can be achieved through various methods, including the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5,7-Diiodo-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atoms.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5,7-Diiodo-3H-1,3-benzoxazol-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-diiodo-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, enabling it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- 5-Iodo-3H-1,3-benzoxazol-2-one

- 7-Iodo-3H-1,3-benzoxazol-2-one

- 3H-1,3-benzoxazol-2-one

Uniqueness

This dual iodination allows for more versatile chemical modifications and a broader range of biological activities .

Biological Activity

5,7-Diiodo-3H-1,3-benzoxazol-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of iodine substituents at the 5 and 7 positions of the benzoxazole ring. This structural configuration contributes to its reactivity and biological properties. The compound’s CAS number is 439107-30-9, and it has been synthesized using various methods, including copper-catalyzed reactions .

Biological Activities

1. Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In studies focusing on related compounds, certain derivatives have shown efficacy against bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). For instance, a study on 3-(2-benzoxazol-5-yl)alanine derivatives reported minimal inhibitory concentrations (MIC) for active compounds against these bacteria . Although specific data for this compound is limited, its structural similarity to other active benzoxazole derivatives suggests potential antimicrobial properties.

2. Anticancer Activity

Benzoxazole derivatives are also noted for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. For example, a study reported that certain benzoxazole derivatives effectively inhibited cell proliferation in multiple cancer types . The presence of iodine substituents in this compound may enhance its interaction with biological targets involved in cancer cell growth.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that similar compounds may exert their effects through enzyme inhibition or modulation of signaling pathways involved in cell proliferation and apoptosis. The interactions with specific molecular targets could lead to alterations in cellular processes critical for cancer development or microbial resistance .

Case Studies

- Anticancer Efficacy : In a comparative study of various benzoxazole derivatives, compounds structurally related to this compound showed significant cytotoxicity against several cancer cell lines. The study highlighted the importance of substituent positioning on the benzoxazole ring in determining biological activity .

- Antimicrobial Screening : A screening of related benzoxazole derivatives revealed that compounds with electron-donating groups exhibited enhanced antibacterial activity. This suggests that the electron-withdrawing nature of iodine might influence the compound's effectiveness against microbial strains .

Data Summary

| Activity Type | Tested Compound | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | This compound | Bacillus subtilis | Not specified |

| Anticancer | Related benzoxazole derivatives | MCF-7 (Breast Cancer) | IC50 = 10 µM |

| Anticancer | Related benzoxazole derivatives | A549 (Lung Cancer) | IC50 = 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.